1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene
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Overview
Description
1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of 1-chloro-2,5-difluorobenzene with a fluoromethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully controlled to prevent side reactions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,5-difluorobenzene: Lacks the fluoromethoxy group, leading to different chemical properties and reactivity.
2,5-Difluoro-3-(fluoromethoxy)benzene: Lacks the chlorine atom, resulting in variations in its chemical behavior.
1-Chloro-3-(fluoromethoxy)benzene: Lacks the difluoro substitution, affecting its reactivity and applications.
Uniqueness
1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene is unique due to the presence of both chlorine and multiple fluorine atoms, along with a fluoromethoxy group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H4ClF3O |
---|---|
Molecular Weight |
196.55 g/mol |
IUPAC Name |
1-chloro-2,5-difluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4ClF3O/c8-5-1-4(10)2-6(7(5)11)12-3-9/h1-2H,3H2 |
InChI Key |
PSNLUGNVQOZMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCF)F)Cl)F |
Origin of Product |
United States |
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